Ozolinone

Loop Diuretics Enantioselectivity Renal Pharmacology

Loop diuretic research is confounded by off-target effects and poor translational validity of furosemide. Ozolinone provides precise stereochemical control for NKCC2 investigations. - Active (-)-enantiomer: ≥100-fold selective NKCC2 inhibition vs. (+)-form. - 10.2h half-life, independent of renal function - ideal for CKD models. - (+)-Ozolinone uniquely antagonizes furosemide diuresis via OAT inhibition.

Molecular Formula C11H16N2O3S
Molecular Weight 256.32 g/mol
CAS No. 67565-44-0
Cat. No. B10784807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOzolinone
CAS67565-44-0
Molecular FormulaC11H16N2O3S
Molecular Weight256.32 g/mol
Structural Identifiers
SMILESCN1C(=CC(=O)O)SC(C1=O)N2CCCCC2
InChIInChI=1S/C11H16N2O3S/c1-12-8(7-9(14)15)17-11(10(12)16)13-5-3-2-4-6-13/h7,11H,2-6H2,1H3,(H,14,15)/b8-7-
InChIKeyNQFBZYYUAFJYNS-FPLPWBNLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ozolinone: A Stereoselective Loop Diuretic


Ozolinone (CAS 67565-44-0), the (Z)-(+)-enantiomer [1], is the pharmacologically active metabolite of the prodrug etozoline and functions as a high-ceiling loop diuretic [2]. Its mechanism involves inhibition of the Na⁺-K⁺-2Cl⁻ cotransporter (NKCC2) in the thick ascending limb of Henle's loop, a target shared with furosemide and other sulfonamide-based loop diuretics [3]. However, ozolinone exhibits pronounced stereoselectivity in both its diuretic activity and renal hemodynamic effects [4].

Stereochemical Control Enantiomer-specific diuretic and hemodynamic research tool
NKCC2 Target Engagement Loop diuretic mechanism comparable to furosemide; stereoselective inhibition
Enantiomer Comparison Pure (-)-enantiomer as active probe; (+)-enantiomer as control or antagonist tool

Ozolinone: Non-Interchangeability with Loop Diuretics


Generic substitution among loop diuretics is clinically and experimentally precarious due to significant differences in potency, duration of action, and off-target effects. While furosemide, bumetanide, and torsemide all inhibit NKCC2, their pharmacokinetic profiles and extrarenal actions vary substantially [1]. Ozolinone further distinguishes itself through pronounced stereoselective pharmacology: only the (-)-enantiomer is diuretic, whereas both enantiomers induce renal vasodilation, and (+)-ozolinone can antagonize furosemide-induced diuresis [2]. Moreover, its 10-hour plasma half-life and independence from renal function for elimination [3] create a unique therapeutic window not replicated by other loop diuretics. These properties mandate careful, non-interchangeable use in both research and clinical settings.

Stereoselective Activity
Only the (-)-enantiomer produces diuresis; the (+)-enantiomer can antagonize furosemide, limiting direct replacement by racemate or opposite enantiomer.
Pharmacokinetic Divergence
Ozolinone's ~10 h half-life and non-renal elimination differ markedly from furosemide; pharmacokinetic response may not transfer.
Proximal Tubule Action
Ozolinone inhibits proximal sodium reabsorption, a site not significantly targeted by furosemide; segmental sodium handling profile may shift.

Ozolinone: Head-to-Head Comparative Evidence


Stereoselective Diuretic Potency

The (-)-enantiomer of ozolinone demonstrates stereoselective diuretic activity equipotent to a higher dose of furosemide. In anesthetized dogs, (-)-ozolinone at 15.5 mg/kg i.v. produced diuretic and saluretic effects comparable to 20 mg/kg i.v. furosemide [1]. The (+)-enantiomer induced only minor salidiuretic effects, and the racemate required 45 mg/kg to achieve comparable effect [1]. This stereoselectivity extends to chloride transport inhibition, where (-)-ozolinone was >100-fold more potent than the (+) form in fish opercular epithelium [2].

Diuretic Potency
Head-to-head
(-)-Ozolinone 15.5 mg/kg i.v. vs. Furosemide 20 mg/kg i.v.
Supports enantiomer-specific diuretic response interpretation
Equipotent diuresis in anesthetized dogs; >100× more active than (+)-enantiomer in chloride transport
Loop Diuretics Enantioselectivity Renal Pharmacology NKCC2 Inhibition

Proximal Tubule Action Differentiation

Unlike furosemide, which acts predominantly on the thick ascending limb, l-ozolinone (the (-)-enantiomer) demonstrates a significant inhibitory effect on proximal tubular sodium reabsorption. In conscious water-loaded rats, 100 mg/kg i.v. l-ozolinone increased fractional lithium excretion (a marker of proximal tubular outflow) from 27% to 60% [1]. This was associated with a rise in fractional sodium excretion from 0.5% to 25% [1]. d-Ozolinone produced no significant change in these parameters [1].

Proximal Tubule Action
Head-to-head
l-Ozolinone: Li⁺ excr. 27% → 60% vs. d-Ozolinone: no change
Supports proximal tubular sodium handling model context
Data from conscious water-loaded rats; lithium clearance as proximal marker
Proximal Tubule Sodium Reabsorption Lithium Clearance Nephron Site of Action

Prolonged Elimination Half-Life

Ozolinone exhibits a significantly longer elimination half-life compared to furosemide, and its clearance is largely independent of renal function. In patients with severe renal insufficiency, the mean half-life of ozolinone was 10.2 ± 1.5 hours, whereas furosemide's half-life is typically 0.5-2 hours in normal subjects and prolongs to 9-20 hours in end-stage renal disease [1][2]. Importantly, ozolinone's half-life did not differ significantly from normal values even in severe renal impairment, indicating a non-renal route of elimination [1].

Elimination Half-Life
Context-dependent
Ozolinone 10.2 ± 1.5 h vs. Furosemide 0.5–2 h (normal)
Supports pharmacokinetic stability in renal impairment models
Half-life independent of renal function; single-dose study in patients with renal insufficiency
Pharmacokinetics Half-Life Renal Impairment Drug Disposition

Furosemide Diuretic Antagonism

The (+)-enantiomer of ozolinone acts as a functional antagonist of furosemide-induced diuresis. In anesthetized dogs, (+)-ozolinone inhibited the maximal tubular secretion of furosemide and reduced its diuretic effect [1]. This interaction is stereospecific: d-ozolinone depresses proximal tubular secretion of furosemide and prevents its access to the tubular fluid [1]. This property is not shared by other loop diuretics.

Furosemide Antagonism
Head-to-head
(+)-Ozolinone: antagonizes vs. (-)-Ozolinone: no antagonism
Supports OAT-mediated diuretic interaction research
Qualitative inhibition of furosemide tubular secretion in anesthetized dogs; no EC50 reported
Diuretic Interaction Pharmacological Antagonism Tubular Secretion Drug Transport

Ozolinone: Research and Industrial Applications


Enantioselective NKCC2 Pharmacology Studies

Ozolinone's pronounced stereoselectivity (≥100-fold difference in activity between enantiomers) makes it an ideal tool for investigating the stereochemical requirements of the Na⁺-K⁺-2Cl⁻ cotransporter binding site. Researchers can use the pure (-)-enantiomer as a potent NKCC2 inhibitor and the (+)-enantiomer as a negative control or transport inhibitor probe [1]. This approach is validated in both mammalian kidney and fish opercular epithelium models [2].

Segmental Nephron Function Analysis

The unique proximal tubular action of l-ozolinone, demonstrated by a 2.2-fold increase in fractional lithium excretion in conscious rats [1], allows researchers to dissect the relative contributions of proximal and loop segments to overall natriuresis. This property is not shared by furosemide or other standard loop diuretics, making ozolinone a critical tool for mechanistic renal physiology studies.

Diuretic Studies in Renal Impairment Models

Due to its 10.2-hour elimination half-life and independence from renal clearance [1], ozolinone provides a more stable and predictable diuretic response in models of chronic kidney disease compared to furosemide, whose pharmacokinetics are significantly altered by renal dysfunction [2]. This makes ozolinone preferable for long-term studies in renally impaired animals or for exploring diuretic strategies in patients with renal insufficiency.

Organic Anion Transporter (OAT) Interaction Studies

The stereospecific antagonism of furosemide diuresis by (+)-ozolinone, mediated through inhibition of proximal tubular secretion [1], provides a unique experimental system for studying OAT-mediated drug-drug interactions. This can be applied in drug discovery to screen for potential diuretic interactions or to characterize novel OAT inhibitors.

Application
Selection Property
Validation Focus
Enantioselective NKCC2 pharmacology research
Stereochemical binding-site selectivity
Enantiomer-specific NKCC2 inhibition assay
Segmental nephron sodium handling studies
Proximal vs. loop segmental response
Lithium clearance proximal marker interpretation
Diuretic response in renal impairment models
Renal function-independent elimination profile
Pharmacokinetic stability assessment in CKD models
OAT-mediated drug interaction screening
Stereospecific loop diuretic antagonism
Tubular secretion inhibition assay validation

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